molecular formula C10H14N4O B13337748 (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine

(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine

Cat. No.: B13337748
M. Wt: 206.24 g/mol
InChI Key: MOPXUSZZPROBDP-ZETCQYMHSA-N
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Description

(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the (S)-configuration indicates that the compound is optically active, which can be crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine typically involves multi-step organic reactions. One common method is the Gabriel Synthesis, which is used to produce primary amines from alkyl halides . This method ensures the selective creation of primary amines without the risk of over-alkylation.

Industrial Production Methods

Industrial production of this compound may involve the use of chiral catalysts to ensure the (S)-configuration. The process might include steps such as nitration, reduction, and cyclization to form the imidazo[1,2-b]pyridazine core. The exact conditions would depend on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine is unique due to its specific configuration and the presence of the imidazo[1,2-b]pyridazine core. This structure imparts distinct biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-amine

InChI

InChI=1S/C10H14N4O/c1-6-5-14-10(13-6)9(7(2)15-3)8(11)4-12-14/h4-5,7H,11H2,1-3H3/t7-/m0/s1

InChI Key

MOPXUSZZPROBDP-ZETCQYMHSA-N

Isomeric SMILES

CC1=CN2C(=N1)C(=C(C=N2)N)[C@H](C)OC

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)N)C(C)OC

Origin of Product

United States

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